6-chloro-3,4-dihydro-2H-1,4-benzothiazine
Description
Significance of the 1,4-Benzothiazine Scaffold in Chemical Research
The 1,4-benzothiazine scaffold is a cornerstone in the field of heterocyclic chemistry, primarily due to its versatile biological activities. nih.govnih.gov Its structure, featuring a nitrogen and a sulfur atom in the heterocyclic ring, imparts unique electronic and conformational properties. cbijournal.com This arrangement allows for a "fold" along the nitrogen-sulfur axis, a feature it shares with the pharmacologically important phenothiazines, which contributes to its biological activity. cbijournal.comresearchgate.net
Researchers have extensively explored the 1,4-benzothiazine nucleus as a template for the design and synthesis of novel compounds with potential therapeutic applications. nih.govnih.gov The scaffold's amenability to various chemical modifications allows for the fine-tuning of its physicochemical and biological properties. This has led to the development of a vast library of derivatives exhibiting a wide spectrum of pharmacological effects. rsc.orgnih.gov The inherent reactivity of the scaffold also makes it a valuable intermediate in the synthesis of more complex heterocyclic systems.
The broad utility of the 1,4-benzothiazine scaffold is evident in its wide-ranging reported biological activities, which are summarized in the table below.
| Biological Activity | References |
| Antimicrobial | rsc.orgmdpi.com |
| Antifungal | nih.govmdpi.com |
| Anticancer/Antitumor | nih.govresearchgate.net |
| Anti-inflammatory | nih.govresearchgate.net |
| Antihypertensive | cbijournal.comnih.gov |
| Antiviral | rsc.orgresearchgate.net |
| Antioxidant | rsc.orgcbijournal.com |
| Antimalarial | cbijournal.comresearchgate.net |
| Neuroprotective | nih.gov |
| Calcium Channel Antagonist | nih.gov |
Overview of Dihydrobenzothiazine Systems in Contemporary Organic Synthesis and Medicinal Chemistry
Dihydrobenzothiazine systems, such as 6-chloro-3,4-dihydro-2H-1,4-benzothiazine, represent a reduced form of the aromatic 1,4-benzothiazine core. This partial saturation of the thiazine (B8601807) ring introduces a degree of conformational flexibility that can be crucial for interaction with biological targets. In contemporary organic synthesis, dihydrobenzothiazines serve as important building blocks for the construction of more complex molecules. acs.orgacs.org Their synthesis often involves cyclization reactions that allow for the introduction of various substituents, leading to a diverse range of derivatives. acs.orgacs.org
From a medicinal chemistry perspective, the dihydrobenzothiazine scaffold is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility makes it an attractive starting point for drug discovery programs. researchgate.netnih.gov The specific substitution pattern on the dihydrobenzothiazine ring system, such as the presence of a chlorine atom at the 6-position, can significantly influence its biological activity. For instance, derivatives of 2H-1,4-benzothiazin-3(4H)-one have been investigated for their calcium antagonistic and calmodulin antagonistic activities, with some showing potent antihypertensive effects. nih.gov
Research Trajectory and Evolution of Synthetic Strategies for 1,4-Benzothiazines
The synthesis of 1,4-benzothiazines has been a subject of continuous research, with strategies evolving towards more efficient, versatile, and environmentally friendly methods. nih.goveurekaselect.com Early synthetic routes often relied on the condensation of 2-aminothiophenol (B119425) with various electrophilic partners. cbijournal.combenthamdirect.com
Recent research has focused on the development of "green" synthetic methodologies, utilizing environmentally benign solvents and catalysts. eurekaselect.comresearchgate.net For example, microwave-assisted synthesis and the use of biocatalysts like baker's yeast have been successfully employed for the synthesis of 1,4-benzothiazine derivatives. cbijournal.com Oxidative cyclization reactions have also emerged as a powerful tool for the construction of the dihydrobenzothiazine core. acs.orgacs.org The evolution of these synthetic strategies continues to expand the chemical space accessible to researchers, facilitating the discovery of new 1,4-benzothiazine derivatives with novel properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-1,4-benzothiazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJYQSKAJAUCJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89979-18-0 | |
| Record name | 6-chloro-3,4-dihydro-2H-1,4-benzothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine and Its Analogues
Classical Synthetic Routes to 1,4-Benzothiazines
The traditional synthesis of 1,4-benzothiazines predominantly relies on building the heterocyclic ring onto a pre-existing benzene (B151609) derivative, most commonly 2-aminothiophenol (B119425). nih.gov These methods involve cyclization reactions, reductive cyclization, and ring expansion strategies.
Cyclization Reactions Involving 2-Aminothiophenols and Electrophilic Reagents
A cornerstone in the synthesis of 1,4-benzothiazines is the reaction between 2-aminothiophenol (2-ATP) and various electrophilic partners. rsc.org The nucleophilic nature of both the amino and thiol groups in 2-ATP allows for versatile cyclization strategies to form the thiazine (B8601807) ring.
The condensation of 2-aminothiophenols with carbonyl compounds is a widely employed method for constructing the 1,4-benzothiazine ring system. nih.gov The reaction with α-haloketones or α-haloesters is a common approach. researchgate.net For instance, the condensation of 2-aminothiophenols with 2-bromo-1-phenylethanones in acetonitrile (B52724), using potassium bisulfate as a catalyst, yields 3-aryl-2H-benzo rsc.orgresearchgate.netthiazines in good yields. cbijournal.com
Another significant route involves the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds. nih.govnih.gov This reaction can be performed under various conditions. One method uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant, under reflux conditions, to produce 4H-1,4-benzothiazines. rsc.org In this mechanism, DMSO first oxidizes 2-ATP to its disulfide dimer. rsc.org This disulfide then reacts with the 1,3-dicarbonyl compound to form an enamine intermediate, which subsequently cyclizes through the cleavage of the S-S bond to yield the final product. rsc.org Alternative protocols utilize catalysts like m-CPBA/2-IBX in acetonitrile or employ supramolecular catalysis with β-cyclodextrin in water to achieve excellent yields. rsc.orgcbijournal.com
Interactive Table: Synthesis of 1,4-Benzothiazines from 2-ATP and Carbonyl Compounds
| Carbonyl Compound | Catalyst/Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Dicarbonyls | DMSO / Reflux | 4H-1,4-Benzothiazines | 37-42% | rsc.org |
| 1,3-Dicarbonyls | m-CPBA/2-IBX / MeCN | 2,3-disubstituted 1,4-BTs | 49-89% | rsc.org |
| 1,3-Dicarbonyls | β-cyclodextrin / Water | 2,3-disubstituted 1,4-BTs | 70-91% | cbijournal.comnih.gov |
| Acetylacetone | Methanol / RT | 1-(3-methyl-4H-benzo rsc.orgresearchgate.netthiazin-2-yl) ethenone | 98% | nih.gov |
A regioselective synthesis of 4H-1,4-benzothiazine derivatives can be achieved through the reaction of β-amino α,β-unsaturated ketones and esters (enaminones) with the disulfide dimer of 2-aminobenzenethiol. researchgate.netumich.eduarkat-usa.org In this reaction, the disulfide acts as an electrophile. researchgate.netumich.edu The process is initiated by the nucleophilic attack of the α-carbon of the enaminone onto one of the sulfur atoms of the disulfide. researchgate.netarkat-usa.org This is followed by an intramolecular Michael addition, where the amino group of the 2-aminobenzenethiol moiety attacks the β-carbon of the enaminone system, leading to cyclization and the formation of the 1,4-benzothiazine ring. researchgate.net The reaction is typically carried out in a solvent like boiling ethanol (B145695) and produces good to excellent yields. arkat-usa.org
Interactive Table: Synthesis of 4H-1,4-Benzothiazines from Enaminones
| Enaminone Type | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| β-amino α,β-unsaturated ketones | Dimer of 2-aminobenzenethiol | Boiling Ethanol | 2-acyl-3-methyl-4H-1,4-benzothiazines | Good to Excellent | arkat-usa.org |
The reaction of 2-aminothiophenol with activated alkynes, such as acetylenic esters and nitriles, provides another pathway to 1,4-benzothiazine derivatives. cbijournal.comacs.org This synthesis is often catalyzed by a heteropoly acid (HPA, H₃PW₁₂O₄₀) in a solvent like isopropyl alcohol. cbijournal.com The reaction proceeds via an initial Michael-type addition of the thiol group of 2-aminothiophenol to the activated triple bond of the acetylenic ester. The resulting intermediate then undergoes an intramolecular cyclization through the addition of the amino group to the ester carbonyl, followed by dehydration, to furnish the benzothiazine ring.
Reductive Cyclization Approaches
Reductive cyclization offers an alternative strategy for synthesizing the 1,4-benzothiazine core. This method typically starts with an ortho-substituted nitroaromatic compound, such as a derivative of (2-nitrophenyl)thioacetic acid. The key step is the reduction of the nitro group to an amino group, which then spontaneously undergoes intramolecular cyclization with a suitable functional group on the side chain. For example, the reduction of ethyl (2-nitrophenyl)thioacetate can lead to the formation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine. Various reducing agents can be employed for this transformation, and the specific conditions can influence the final product and yield.
Ring Expansion Reactions of Benzothiazoles or Benzothiadiazepines
1,4-Benzothiazines can be synthesized through the ring expansion of smaller heterocyclic systems like benzothiazoles. researchgate.net One such method involves the copper-catalyzed reaction of 2-aminobenzothiazoles with alkynyl carboxylic acids. thieme-connect.com This process is believed to proceed through a decarboxylative coupling, followed by a ring-opening of the benzothiazole (B30560) intermediate and subsequent intramolecular hydroamination to yield 4-cyano-1,4-benzothiazines. thieme-connect.com The reaction tolerates both electron-withdrawing and electron-donating groups on the benzothiazole ring. thieme-connect.com
Another approach is the oxidative ring expansion of 2-aminobenzothiazoles with alkenes, mediated by reagents like iodobenzene (B50100) diacetate, which results in cyanamide-containing dihydro-1,4-benzothiazine derivatives. nih.gov Ring contraction of larger rings, such as 1,6-benzothiazocines, using lead tetra-acetate has also been reported to yield 1,4-benzothiazine derivatives. cbijournal.com Similarly, polymer-supported synthesis via the ring contraction of 2,5-dihydro[f] researchgate.netumich.edubenthamdirect.comthiadiazepine-1,1-dioxides under mild conditions can produce 4H-benzo[b] rsc.orgresearchgate.net-thiazine-1,1-dioxides. cbijournal.com
Modern and Sustainable Synthetic Approaches
The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine and its analogues has evolved significantly, with a growing emphasis on modern, sustainable methodologies. These approaches aim to improve efficiency, reduce environmental impact, and enhance the safety profile of chemical processes. Key developments include the application of green chemistry principles, the use of advanced catalytic systems, and the implementation of innovative reaction conditions.
Green Chemistry Principles in 1,4-Benzothiazine Synthesis
Green chemistry represents a fundamental shift in synthetic chemistry, focusing on the design of products and processes that minimize the use and generation of hazardous substances. eurekaselect.com In the context of 1,4-benzothiazine synthesis, these principles are applied to create more environmentally benign and economically viable routes. researchgate.netbenthamdirect.com
Key aspects of green chemistry applied to the synthesis of these heterocycles include:
Use of Benign Solvents and Reaction Media: Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches explore the use of greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. nih.govresearchgate.netnih.gov For instance, the cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds has been successfully carried out in water in the presence of β-cyclodextrin. nih.gov
Metal-Free Catalysis: To avoid the environmental and economic issues associated with metal catalysts, metal-free catalytic systems have been developed. Graphene oxide, for example, has been employed as an efficient carbocatalyst for the synthesis of functionalized 1,4-benzothiazines from 2-aminothiophenol and 1,3-dicarbonyls. eurekaselect.comnih.gov
Alternative Energy Sources: Microwave and ultrasonic irradiation are increasingly used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov The use of baker's yeast as a whole-cell biocatalyst, with reaction rates significantly accelerated by ultrasound, exemplifies this trend. nih.gov
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot, multi-component reactions are particularly effective in this regard, simplifying procedures and reducing waste. tandfonline.com
Catalytic Methodologies
Catalysis is a cornerstone of modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. For 1,4-benzothiazine synthesis, various catalytic systems have been explored, ranging from metal complexes to heteropoly acids and nanocatalysts. rsc.org
Transition-metal catalysis is a powerful tool for forming carbon-heteroatom bonds, which are crucial in the synthesis of heterocyclic scaffolds. Copper-catalyzed reactions, in particular, have been investigated for the intramolecular N-aryl amination (Ullmann condensation) to construct the thiazine ring. researchgate.netdocumentsdelivered.com This reaction typically involves the formation of a C-N bond between an amino group and an aryl halide precursor to close the heterocyclic ring.
While direct examples for this compound are specific, the principle is demonstrated in the synthesis of related heterocyclic systems. For instance, new families of benzothiazocines have been synthesized via intramolecular copper-catalyzed N-arylation. researchgate.net Mild reaction conditions for the copper-catalyzed amination of aryl chlorides have been developed, which is significant for precursors like those needed for the target compound. nih.gov The choice of ligand is critical for the success of these reactions, with various diamine ligands being employed to facilitate the coupling process. nih.govresearchgate.net
Heteropoly acids (HPAs) are emerging as highly efficient and reusable solid acid catalysts for organic transformations. tandfonline.com Their strong Brønsted acidity allows them to catalyze reactions under mild conditions. tandfonline.com In the synthesis of 1,4-benzothiazine derivatives, HPAs have been successfully employed in multi-component reactions.
A notable example is the HPA-catalyzed reaction involving 2-aminobenzenethiols, acetylenic esters, and malonate esters. tandfonline.comfigshare.comresearchgate.net This transformation utilizes catalysts like H3PW12O40 to efficiently produce the benzothiazine skeleton. tandfonline.comresearchgate.net The use of silica-supported HPAs (SiO2@HPAs) further enhances the catalyst's reusability, a key tenet of green chemistry. tandfonline.com
Table 1: Heteropoly Acid-Catalyzed Synthesis of 1,4-Benzothiazine Derivatives
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H3PW12O40 | 2-aminobenzenethiol, dimethyl acetylenedicarboxylate, dimethyl malonate | i-PrOH | 50 | 7 | High | tandfonline.com, figshare.com |
| H4PMo12O40 | 2-aminobenzenethiol, dimethyl acetylenedicarboxylate, dimethyl malonate | Toluene | 50 | 4 | 11 | tandfonline.com |
| SiO2@H3PW12O40 | 2-aminobenzenethiol, dimethyl acetylenedicarboxylate, dimethyl malonate | i-PrOH | 50 | 7 | 93 | tandfonline.com |
| H3PW12O40 | Benzylsulfonamide, formaldehyde | 1,2-dichloroethane | 80-110 | 4.5 | Good | tandfonline.com |
Nanocatalysts offer distinct advantages over their bulk counterparts, including a high surface-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. mdpi.com Their application in synthesizing nitrogen-containing heterocycles is a field of active research. nih.gov Various nanocatalysts have been utilized for the synthesis of 1,4-benzothiazines and related structures, demonstrating high efficiency and potential for recyclability. rsc.org
Examples of nanocatalysts used in heterocyclic synthesis include:
Magnetic Nanocatalysts: Fe3O4-based nanocatalysts, such as Fe3O4@Pyl-Cu, have been used for the synthesis of benzothiazoles. biolmolchem.com A key advantage is their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse. biolmolchem.com
Metal Oxide Nanoparticles: Nanosized metal oxides like zinc oxide (ZnO), magnesium oxide (MgO), and titanium dioxide (TiO2) have been reported as efficient catalysts for the synthesis of various heterocycles, often under mild or solvent-free conditions. nih.gov
Table 2: Application of Nanocatalysts in Heterocycle Synthesis
| Nanocatalyst | Target Heterocycle | Key Features | Reference |
| Fe3O4@Pyl-Cu | Benzothiazoles | Magnetically recoverable, reusable, green solvent (ethanol) | biolmolchem.com |
| Nano ZnO | Benzimidazoles | Reusable for 5-6 runs without loss of activity | nih.gov |
| Nano MgO | Dihydropyrano[2,3-c]-pyrazoles | Reaction in water at room temperature, excellent yields | nih.gov |
| Nano TiO2 | Dihydropyrano[2,3-c]-pyrazoles | Solvent-free conditions at room temperature | nih.gov |
Advanced Reaction Conditions
Beyond catalyst development, the optimization of reaction conditions plays a crucial role in modern synthetic strategies. The use of non-conventional energy sources and reaction media can lead to significant process improvements.
Ultrasonication: The use of ultrasound has been shown to accelerate the synthesis of 1,4-benzothiazines. For example, a one-pot synthesis of 1,4-benzothiazines from 1,3-benzothiazolium cations and α-haloketones was carried out under ultrasonic irradiation. researchgate.net This method can reduce reaction times and improve yields compared to conventional stirring. nih.gov
Solvent-Free Synthesis: Conducting reactions without a solvent (neat conditions) is a highly desirable green chemistry approach. It simplifies work-up procedures, reduces solvent waste, and can sometimes lead to different reactivity or selectivity. A facile synthesis of 1,4-benzothiazines under solvent-free conditions has been reported, highlighting the potential of this approach. acgpubs.org
These advanced conditions, often combined with novel catalytic systems, are pushing the boundaries of efficiency and sustainability in the synthesis of this compound and its analogues.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of 1,4-benzothiazine derivatives has been well-documented. This technique utilizes microwave energy to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction times, increased product yields, and higher purity of the final compounds compared to conventional heating methods. researchgate.netlew.roresearchgate.net
One of the key advantages of microwave irradiation is its ability to promote efficient and clean reactions. For instance, the condensation of 2-aminobenzenethiol with β-ketoesters or β-dicarbonyl compounds to form 4H-1,4-benzothiazines has been successfully carried out under microwave irradiation, even with solid reactants, resulting in high yields and simplified work-up procedures. researchgate.netrsc.org The use of solid supports like basic alumina (B75360) can further enhance the efficiency of these reactions. rsc.org
In a specific example, the synthesis of phenyl 2-(3,4-dihydro-3-oxo-2H-benzo[b] acs.orgresearchgate.netthiazin-2-yl)acetate derivatives was achieved with a 93% yield in just 4 minutes under microwave irradiation, a significant improvement over conventional methods. lew.ro This rapid and efficient approach highlights the potential of microwave-assisted synthesis for the high-throughput generation of 1,4-benzothiazine libraries for biological screening.
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,4-Benzothiazine Derivatives
| Method | Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Minutes | High to Excellent | Rapid, High Purity, Ecofriendly | researchgate.netlew.rorsc.org |
| Conventional Heating | Hours | Moderate to High | Established Methodology | lew.ro |
Ultrasonication-Enhanced Reactions
Ultrasonication, the application of ultrasound energy to a chemical reaction, has been demonstrated to be an effective method for enhancing the synthesis of 1,4-benzothiazine derivatives. The physical phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium, generates localized high temperatures and pressures, leading to an acceleration of the reaction rate. imist.ma
A notable application of this technique is the one-pot synthesis of 1,4-benzothiazines through the ring expansion of 1,3-benzothiazolium cations with α-haloketones. This reaction, carried out under ultrasonication with an optimal 5% sodium hydroxide (B78521) solution, provides a single product in good yields. imist.ma The use of ultrasound in this context not only accelerates the reaction but also promotes the formation of a single, desired product, which simplifies purification. imist.ma This method represents a green chemistry approach, as it often allows for reactions to be conducted at room temperature, thus reducing energy consumption. sciforum.net
Table 2: Key Features of Ultrasonication-Enhanced Synthesis of 1,4-Benzothiazines
| Starting Materials | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| 1,3-Benzothiazolium cations and α-haloketones | 5% NaOH, Ultrasonication | One-pot synthesis, Single product, Good yields | imist.ma |
Ionic Liquid Mediated Syntheses
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as green reaction media due to their negligible vapor pressure, high thermal stability, and ability to be recycled. In the context of 1,4-benzothiazine synthesis, ionic liquids have been employed to facilitate efficient and environmentally benign reactions.
An exemplary application is the one-pot synthesis of benzothiazin-3-one derivatives from the reaction of 2-aminothiophenols with 2-bromoalkanoates. This reaction proceeds at room temperature in the ionic liquid [omim][NO3] without the need for any additional base or additive, affording the desired products in high yields. acs.orgnih.gov The product can be easily isolated by simple extraction, and the ionic liquid can be recovered and reused multiple times without a significant loss of activity. acs.orgnih.gov This methodology offers a sustainable alternative to conventional methods that often require volatile organic solvents and harsh reaction conditions.
Table 3: Advantages of Ionic Liquid Mediated Synthesis of Benzothiazin-3-ones
| Feature | Description | Reference |
|---|---|---|
| Reaction Conditions | Room temperature, one-pot | acs.orgnih.gov |
| Catalyst/Additive | None required | acs.orgnih.gov |
| Product Isolation | Simple extraction | acs.orgnih.gov |
| Solvent | Recyclable ionic liquid ([omim][NO3]) | acs.orgnih.gov |
| Yields | High | acs.orgnih.gov |
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a valuable synthetic tool that facilitates the reaction between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports a reactant from one phase to another where the reaction can occur.
In the synthesis of 1,4-benzothiazine derivatives, PTC has been successfully employed for the N-alkylation of the benzothiazine scaffold. Specifically, 3,4-dihydro-2H- acs.orgresearchgate.net-benzothiazin-3-one and its 2-benzylidene derivative have been alkylated at the nitrogen atom using various monohalogenated carbon chains under solid-liquid PTC conditions. researchgate.net This reaction utilizes potassium carbonate as the base, dimethylformamide as the solvent, and tetra-n-butylammonium bromide (TBAB) as the phase transfer catalyst, leading to the formation of N-alkylated products with varying yields depending on the length of the alkyl chain. researchgate.net
Table 4: N-Alkylation of 1,4-Benzothiazine Derivatives via Phase Transfer Catalysis
| Substrate | Alkylating Agent | Catalyst | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 3,4-dihydro-2H- acs.orgresearchgate.net-benzothiazin-3-one | Monohalogenated carbon chains | Tetrabutylammonium bromide (TBAB) | K2CO3 | Dimethylformamide (DMF) | researchgate.net |
| 2-(benzylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one | Monohalogenated carbon chains | Tetrabutylammonium bromide (TBAB) | K2CO3 | Dimethylformamide (DMF) | researchgate.net |
Combinatorial and Parallel Synthesis Strategies for Library Generation
Combinatorial chemistry and parallel synthesis have become indispensable tools in modern drug discovery for the rapid generation of large and diverse libraries of compounds for high-throughput screening. nih.gov These strategies have been effectively applied to the 3,4-dihydro-2H-1,4-benzothiazine scaffold to create extensive libraries of novel analogues.
A significant example is the development of a liquid-phase parallel synthesis approach for a combinatorial library of over 2600 novel 3,4-dihydro-2H-1,4-benzothiazine-6-carboxamides. acs.orgnih.gov This strategy commenced with commercially available 4-chloro- and 4-fluoro-3-nitrobenzoates and involved a sequence of high-yielding reactions that were amenable to parallel synthesis. acs.orgnih.gov The use of semi-automatic CombiSyn synthesizers facilitated the efficient production of this large library. acs.orgnih.gov A key feature of this approach was the avoidance of chromatographic purification throughout the entire reaction sequence, relying instead on simple workup and purification procedures to yield high-purity final products. acs.org
The synthetic route allowed for derivatization at multiple positions of the benzothiazine core, including N-alkylation and modification of the 6-carboxamide group. acs.org Furthermore, additional structural diversity was introduced through the oxidation of the sulfur atom to the corresponding sulfoxides. acs.org This comprehensive approach demonstrates the power of combinatorial and parallel synthesis in exploring the chemical space around the privileged 1,4-benzothiazine scaffold for the discovery of new biologically active compounds.
Table 5: Overview of Combinatorial Library Generation of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxamides
| Library Size | Synthesis Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| >2600 compounds | Liquid-phase parallel synthesis | 4-chloro- and 4-fluoro-3-nitrobenzoates | Semiautomatic synthesis, No chromatographic purification, High-purity products | acs.orgnih.gov |
Derivatization Strategies and Structural Modifications of the 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine Scaffold
Introduction of Substituents on the Benzene (B151609) Ring
The introduction of new substituents onto the benzene portion of the 6-chloro-3,4-dihydro-2H-1,4-benzothiazine scaffold is primarily governed by the principles of electrophilic aromatic substitution. The reactivity and orientation of incoming electrophiles are dictated by the electronic effects of the substituents already present on the ring: the chloro group at the C6 position and the dihydrothiazine ring fused at the C4a and C8a positions.
The dihydrothiazine portion of the molecule, specifically the nitrogen atom attached to the ring, also influences the substitution pattern. The nitrogen atom's lone pair can donate electron density to the aromatic ring, acting as an activating group and directing incoming electrophiles to the ortho and para positions relative to its point of attachment. In the case of the this compound scaffold, the key positions for substitution are C5, C7, and C8. The directing effects of the chloro group (to C5 and C7) and the dihydrothiazine ring must be considered collectively.
Common electrophilic substitution reactions that can be employed include:
Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of another halogen (e.g., -Br, -I) using a Lewis acid catalyst.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl (-R) or acyl (-COR) groups, respectively. wikipedia.org, nih.gov These reactions are catalyzed by strong Lewis acids like AlCl₃. wikipedia.org However, Friedel-Crafts reactions can be challenging on deactivated rings and may be accompanied by rearrangements or poly-substitution. wikipedia.org
The precise regioselectivity of these reactions on the this compound scaffold would require specific experimental investigation, as the interplay between the directing effects of the existing substituents can be complex. Often, it is synthetically more feasible to construct the benzothiazine ring from an already polysubstituted benzene derivative.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-6-chloro-3,4-dihydro-2H-1,4-benzothiazine |
| Bromination | Br₂, FeBr₃ | Bromo-6-chloro-3,4-dihydro-2H-1,4-benzothiazine |
| Acylation | RCOCl, AlCl₃ | Acyl-6-chloro-3,4-dihydro-2H-1,4-benzothiazine |
Modifications at the Thiazine (B8601807) Ring Nitrogen (N-alkylation, N-acylation)
The secondary amine nitrogen (N-4) in the dihydrothiazine ring is a prime site for modification through N-alkylation and N-acylation reactions. These modifications are crucial for expanding the chemical diversity of the scaffold and influencing its biological properties.
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the parent benzothiazine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the nitrogen, increasing its nucleophilicity and facilitating the substitution reaction. beilstein-journals.org Phase transfer catalysis conditions have also been employed for the N-alkylation of related benzothiazine systems. researchgate.net The choice of solvent and reaction conditions can be optimized to achieve high yields. For example, a series of N-alkylated pyrazolo-1,2-benzothiazine derivatives were synthesized by reacting the core structure with various 2-chloro-N-aryl/benzyl/cyclohexylacetamides in acetonitrile (B52724) with K₂CO₃. beilstein-journals.org
N-acylation introduces an acyl group to the thiazine nitrogen, forming an amide linkage. This is generally accomplished by reacting the benzothiazine with an acyl chloride or acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. These reactions typically proceed under mild conditions.
These modifications not only alter the steric and electronic properties of the molecule but can also serve as handles for further functionalization.
Table 2: Examples of N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Base/Catalyst | Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH₃I) | K₂CO₃, NaH | 4-Alkyl-6-chloro-3,4-dihydro-2H-1,4-benzothiazine |
| N-Alkylation | 2-Chloro-N-arylacetamide | K₂CO₃ | 4-(Arylacetamido)-6-chloro-3,4-dihydro-2H-1,4-benzothiazine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Triethylamine | 4-Acyl-6-chloro-3,4-dihydro-2H-1,4-benzothiazine |
Functionalization at Carbonyl and Alkyl Positions of the Thiazine Ring
Further derivatization can be achieved by modifying the carbon framework of the thiazine ring. A common strategy involves the introduction of a carbonyl group at the C-3 position to form a 2,3-dihydro-2H-1,4-benzothiazin-3-one. This lactam structure provides a reactive handle for various chemical transformations.
The synthesis of this key intermediate often involves the condensation of a substituted 2-aminothiophenol (B119425) with chloroacetic acid or its derivatives. researchgate.net Once formed, the methylene (B1212753) group at the C-2 position, being adjacent to the carbonyl, becomes acidic and can be functionalized. For instance, it can undergo condensation reactions with aldehydes, such as benzaldehyde, in the presence of a base like sodium methoxide (B1231860) to yield 2-benzylidene derivatives. researchgate.net This exocyclic double bond can then be a site for further reactions.
Additionally, the C-2 position can be functionalized by reacting the 2-aminothiophenol precursor with α-halo esters or other α-substituted carbonyl compounds, leading to derivatives with substituents at C-2 or C-3. cbijournal.com For example, the reaction of 2-aminothiophenol with maleic anhydride yields a 3-oxo-1,4-benzothiazine-2-yl)acetic acid derivative, which can be further modified. cbijournal.com
Table 3: Functionalization of the Thiazine Ring Carbons
| Position | Precursor | Reagent/Reaction | Resulting Moiety |
|---|---|---|---|
| C-3 | 2-Aminothiophenol | Chloroacetic acid | Carbonyl group (lactam) |
| C-2 | 3-Oxo-benzothiazine | Benzaldehyde, NaOMe | 2-Benzylidene group |
Incorporation of Diverse Heterocyclic Moieties
Attaching other heterocyclic rings to the this compound scaffold is a widely used strategy in drug discovery to create hybrid molecules with potentially enhanced or novel biological activities. These moieties can be introduced at various positions, most commonly via the thiazine nitrogen or off a functional group on the benzothiazine core.
One common approach is to first perform an N-alkylation with a reagent that contains a terminal alkyne or azide. This functionalized benzothiazine can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form a 1,2,3-triazole ring linking the benzothiazine to another molecular fragment. nih.gov For instance, a 3-(4-(prop-2-yn-1-yl)piperazin-1-yl)-2H-benzo[b] osi.lvbeilstein-journals.orgthiazine 1,1-dioxide intermediate was reacted with various aryl azides in the presence of CuI to synthesize a library of 1,2,3-triazole-piperazin-benzothiazine derivatives. nih.gov
Pyrazoles are another class of heterocycles that have been incorporated. This can be achieved through condensation reactions. For example, a 2H,4H-2-hydrazinocarbonyl methyl-3-oxo-1,4-benzothiazine can be reacted with acetyl acetone (B3395972) derivatives to form pyrazole-containing compounds. cbijournal.comresearchgate.net The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org
These strategies allow for the systematic exploration of the chemical space around the core scaffold by introducing a wide variety of five- and six-membered heterocycles, such as triazoles, pyrazoles, piperazines, and others, each contributing unique structural and electronic features to the final molecule. nih.govresearchgate.netnih.gov
Table 4: Examples of Incorporated Heterocyclic Moieties
| Heterocycle | Method of Incorporation | Linkage Point |
|---|---|---|
| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | N-4 via an alkyl spacer |
| Pyrazole | Condensation of a hydrazine derivative with a β-diketone | C-2 via a carbonylmethyl linker |
| Piperazine (B1678402) | Nucleophilic substitution | C-3 |
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into the this compound scaffold can be critical for biological activity, as different enantiomers of a drug often exhibit distinct pharmacological and toxicological profiles. Stereoselective synthesis aims to produce a single enantiomer in high purity.
A primary strategy for achieving this is to start the synthesis with a chiral building block. For the closely related 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide, an enantioselective synthesis was developed starting from optically pure (S)- and (R)-methyl 2-acetamido-3-(3-chlorophenyl)propanoates. osi.lv This chiral amino acid derivative serves as the source of stereochemistry. The synthesis proceeds through several steps, including sulfochlorination and subsequent cyclization to form the chiral thiazine ring, with the stereocenter at the C-3 position being preserved throughout the reaction sequence. osi.lv
This approach highlights a key principle in asymmetric synthesis: the use of a "chiral pool" starting material to construct the desired stereocenter in the final molecule. Preventing racemization during intermediate steps, such as ester hydrolysis, is a critical consideration in such syntheses. osi.lv While this example pertains to a 1,2-benzothiazine, the same strategy of employing chiral precursors, such as chiral amino acids or α-halo esters, can be adapted for the stereoselective synthesis of this compound derivatives, particularly for introducing chirality at the C-2 or C-3 positions.
Structure Activity Relationship Sar Studies for 1,4 Benzothiazine Derivatives
Elucidation of Structural Features Influencing Biological Activities
The biological activity of 1,4-benzothiazine derivatives is intricately linked to their structural features. The core 1,4-benzothiazine nucleus, a fusion of a benzene (B151609) and a thiazine (B8601807) ring, serves as a versatile template for chemical modifications that can significantly modulate its pharmacological properties. cbijournal.comresearchgate.net The biological activity of many 1,4-benzothiazines is comparable to that of phenothiazines, which is attributed to the presence of a fold along the nitrogen-sulfur axis, conferring a specific three-dimensional structure. cbijournal.comresearchgate.net
Key structural elements that influence the biological activities of 1,4-benzothiazine derivatives include:
The nature of the heterocyclic skeleton: Studies have shown that altering the core structure, for instance by replacing the 1,4-benzothiazine skeleton with a 1,4-benzoxazine, can lead to a decrease in certain biological activities such as apoptosis induction. nih.gov
The side chain substituents: The type and position of substituents on the side chains attached to the core structure play a pivotal role. For example, replacing an imidazole (B134444) group in the side chain with different piperazine (B1678402) moieties has been shown to reduce apoptotic activity. nih.gov Conversely, the removal of a hydroxyl group from the side chain, either through dehydration to an olefin or conversion to an ether, has been found to increase activity. nih.gov
Substituents on the benzene ring: Modifications to the benzene portion of the benzothiazine ring system can significantly impact activity. The introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Oxidation state of the sulfur atom: Oxidation of the sulfur atom in the thiazine ring to a sulfone (SO2) can lead to changes in the biological activity profile. For instance, certain 4H-1,4-benzothiazine-1,1-dioxides have been synthesized and evaluated for their pharmacological properties. eurjchem.com
The diverse biological activities exhibited by 1,4-benzothiazine derivatives, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer effects, underscore the importance of these structural features in determining their therapeutic potential. researchgate.netresearchgate.net
Impact of Halogenation (e.g., 6-chloro substitution) on Molecular Interactions
Halogenation, the introduction of one or more halogen atoms into a molecule, is a common strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of a drug candidate. In the context of 1,4-benzothiazine derivatives, the position and nature of the halogen substituent can have a profound impact on their molecular interactions and biological activity. The 6-chloro substitution is a noteworthy example.
The presence of a halogen, such as chlorine, at the 6-position of the benzothiazine ring can influence the molecule's:
Electronic properties: Chlorine is an electron-withdrawing group, which can alter the electron distribution within the aromatic ring. This can influence the molecule's reactivity and its ability to form hydrogen bonds or other non-covalent interactions with biological targets.
Steric hindrance: The size of the halogen atom can introduce steric bulk, which may either promote or hinder binding to a specific target, depending on the topography of the binding site.
While direct and extensive SAR studies specifically detailing the effects of 6-chloro substitution on the molecular interactions of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine are not extensively detailed in the provided context, the principles of halogenation in drug design are well-established. For instance, in a study of halogenated benzothiadiazine derivatives, while not a direct analogue, cytotoxicity was evaluated, and it was found that certain halogenated compounds exhibited significant antineoplastic effects. nih.gov This highlights the potential of halogenation to significantly enhance biological activity.
Role of Substituents on the Thiazine Ring in Modulating Activity
Substituents on the thiazine ring of the 1,4-benzothiazine scaffold are critical in modulating the biological activity of these compounds. The nature, size, and electronic properties of these substituents can fine-tune the pharmacological profile, leading to enhanced potency and selectivity for specific biological targets.
For example, a study on novel 1,4-benzothiazine-3-one derivatives investigated the impact of different substituents at the 4-position of the thiazine ring on their anticonvulsant activity. nih.gov The study synthesized two series of compounds: one with alkyl substitutions and another with aryl substitutions. The results indicated that the nature of the substituent at this position was a key determinant of the anticonvulsant effect. Specifically, compound 4h (4-(4-bromo-benzyl)-4H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one) demonstrated promising activity in a chemically-induced seizure model. nih.gov This suggests that an aryl substituent, particularly a halogenated one, at the N-4 position can be beneficial for this specific biological activity.
Furthermore, another study focused on 2H-1,4-benzothiazin-3(4H)-one derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position of the thiazine ring. nih.gov These compounds were evaluated for their calcium and calmodulin antagonistic activities, as well as their antihypertensive effects. The findings revealed that while these compounds were generally weak calcium channel blockers, many exhibited moderate to potent calmodulin antagonistic activity. Notably, certain derivatives showed potent antihypertensive effects, indicating that the substituent at the 2-position of the thiazine ring plays a crucial role in defining the pharmacological profile. nih.gov
The following table summarizes the impact of different substituents on the thiazine ring on the biological activity of 1,4-benzothiazine derivatives based on the discussed studies:
| Base Scaffold | Position of Substitution | Substituent Type | Observed Biological Activity | Reference |
| 1,4-Benzothiazin-3-one | N-4 | Alkyl | Anticonvulsant | nih.gov |
| 1,4-Benzothiazin-3-one | N-4 | Aryl (e.g., 4-bromo-benzyl) | Promising Anticonvulsant | nih.gov |
| 2H-1,4-Benzothiazin-3(4H)-one | C-2 | (4-phenyl-1-piperazinyl)alkyl | Calmodulin antagonism, Antihypertensive | nih.gov |
Mechanistic Investigations in Organic and Biological Contexts
Reaction Mechanisms of 1,4-Benzothiazine Formation and Transformation
The synthesis of the 1,4-benzothiazine ring system can be achieved through various mechanistic pathways, often starting from 2-aminothiophenol (B119425) (2-ATP) or its derivatives.
One of the most common strategies involves the reaction of 2-ATP with compounds containing two electrophilic centers. For instance, the reaction with α-bromoacetophenones proceeds via an initial nucleophilic attack by the sulfur atom of 2-ATP on the α-carbon of the ketone, displacing the bromide. nih.gov This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to the formation of the thiazine (B8601807) ring. nih.gov Another pathway involves a Michael addition of the thiol group to an appropriate acceptor, followed by an intramolecular condensation to yield the benzothiazine system. nih.gov
The reaction can also be initiated by the oxidation of 2-aminothiophenol to its corresponding disulfide, bis(o-aminophenyl)disulfide. This disulfide then reacts with a 1,3-dicarbonyl compound to form an enamine intermediate, which subsequently cyclizes through nucleophilic attack to form the 1,4-benzothiazine derivative. nih.gov
A regioselective synthesis has been reported from the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides. acgpubs.orgresearchgate.net The mechanism is proposed to proceed through a regioselective opening of the epoxide ring initiated by a nucleophilic attack from the highly nucleophilic sulfur atom, followed by a subsequent attack from the nitrogen atom of the amino group to complete the cyclization. acgpubs.org
Beyond formation, 1,4-benzothiazines can undergo transformations. A notable example is a nucleophile-induced ring contraction. beilstein-journals.orgnih.gov This process involves the cleavage of the sulfur-carbon bond within the 1,4-benzothiazine ring, leading to the formation of a more stable, five-membered 1,3-benzothiazole derivative. beilstein-journals.orgnih.gov
| Starting Materials | Key Mechanistic Steps | Product Type | Reference |
| 2-Aminothiophenol + α-Bromoacetophenone | 1. Nucleophilic attack by sulfur on α-carbon. 2. Intramolecular cyclization (N attack on C=O). | 1,4-Benzothiazine | nih.gov |
| 2-Aminothiophenol + 1,3-Dicarbonyl | 1. Oxidation of 2-ATP to disulfide. 2. Formation of enamine intermediate. 3. Intramolecular cyclization. | 1,4-Benzothiazine | nih.gov |
| 2-Aminothiophenol + Epoxide | 1. Regioselective epoxide opening by sulfur. 2. Intramolecular cyclization by nitrogen. | 1,4-Benzothiazine | acgpubs.orgresearchgate.net |
| Pyrrolo[2,1-c] rsc.orgresearchgate.netbenzothiazine + Nucleophile | 1. Nucleophilic attack. 2. Cleavage of S-C bond in the thiazine ring. | 1,3-Benzothiazole | beilstein-journals.orgnih.gov |
Pathways of Oxidative Ring Expansion
An innovative approach to forming dihydro-1,4-benzothiazine derivatives involves the oxidative ring expansion of 2-aminobenzothiazoles. rsc.orgrsc.org This metal-free method provides an efficient route to the dihydro-1,4-benzothiazine core. rsc.orgrsc.org
The proposed mechanism for this transformation begins with the oxidative dehydrogenation of the primary amino group of the 2-aminobenzothiazole (B30445) substrate by an oxidizing agent such as iodobenzene (B50100) diacetate (PhI(OAc)₂). rsc.org This oxidation facilitates the opening of the thiazole (B1198619) ring, generating a reactive ring-opened intermediate. rsc.org This intermediate then undergoes a [4+2] heteroannulation (cycloaddition) reaction with an olefin. rsc.org This final step constructs the six-membered 1,4-benzothiazine ring, yielding the desired product. rsc.orgrsc.org A similar ring expansion of benzothiazoles has also been promoted using an I₂/K₂S₂O₈ system. nih.gov
Theoretical Approaches to Reaction Pathways
Computational chemistry provides powerful tools for elucidating the reaction pathways and electronic properties of 1,4-benzothiazine derivatives. Density Functional Theory (DFT) is a commonly employed method to investigate the geometries and energies of reactants, transition states, and products. rsc.org
For example, DFT calculations using the B3LYP functional with the 6-31G(d) basis set have been used to obtain the optimized geometry of 1,4-benzothiazine derivatives. rsc.org These theoretical models allow for the correlation of calculated parameters, such as bond lengths and angles, with experimental data obtained from techniques like X-ray crystallography. rsc.org Furthermore, theoretical calculations of NMR chemical shifts show good agreement with experimental values, validating the computed structures. rsc.org
Molecular Basis of Interaction with Biological Targets (e.g., enzymes, receptors, proteins)
The diverse pharmacological activities of 1,4-benzothiazine derivatives stem from their ability to interact with a variety of biological targets. researchgate.netnih.gov Molecular docking and other in silico methods are instrumental in understanding these interactions at the molecular level.
Derivatives of the 1,4-benzothiazine scaffold have been investigated as potential anticancer agents. rjeid.comresearchgate.net Molecular docking studies have shown that these compounds can bind to the active sites of crucial inflammatory proteins implicated in cancer progression, such as Interleukin-8 (IL-8). rjeid.comresearchgate.net For instance, propyl 3-methyl-3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netthiazine-2-carboxylate was identified as having a high binding affinity for IL-8, suggesting a potential mechanism for its anti-lung cancer activity. rjeid.comresearchgate.net
The structurally related 1,2-benzothiazine scaffold, found in the anti-inflammatory drug Meloxicam, is known to bind to the active site of cyclooxygenase (COX-1 and COX-2) enzymes, thereby blocking their function. researchgate.netwikipedia.org
Furthermore, molecular docking studies have explored the interaction of benzothiazole (B30560) derivatives, a related heterocyclic system, with various enzymes. These studies have identified potential inhibitors of GABA-aminotransferase, where the compounds form favorable hydrogen bonds with key amino acid residues in the enzyme's active site. researchgate.net Other studies have modeled the binding of benzothiazole-thiazole hybrids to the ATP binding site of the p56lck protein kinase, revealing interactions with the hinge region and allosteric sites that are crucial for inhibition. biointerfaceresearch.com Similarly, interactions with acetylcholinesterase and Rho6 protein have been computationally modeled, identifying key hydrogen bond and arene-cation interactions with specific amino acid residues like Ser95, Glu138, and Arg96. nih.govnih.gov
A closely related chemical class, 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamides, has demonstrated high-affinity binding to serotonin-3 (5-HT3) receptors, acting as potent antagonists. nih.gov This highlights the ability of the general benzofused, six-membered heterocyclic structure to effectively interact with specific receptor binding pockets.
| Compound Class | Biological Target | Key Interactions/Binding Mode | Potential Activity | Reference |
| 1,4-Benzothiazine derivative | Interleukin-8 (IL-8) | High binding affinity in docking simulation. | Anti-cancer | rjeid.comresearchgate.net |
| 1,2-Benzothiazine (Meloxicam) | COX-1 and COX-2 | Binds to the enzyme active site. | Anti-inflammatory | researchgate.netwikipedia.org |
| Benzothiazole derivative | GABA-aminotransferase | Hydrogen bonding with active site residues. | Anticonvulsant | researchgate.net |
| Benzothiazole-thiazole hybrid | p56lck protein kinase | Binds to ATP binding site (hinge region, allosteric site). | Anti-cancer | biointerfaceresearch.com |
| 1,4-Benzoxazine derivative | Serotonin-3 (5-HT3) Receptor | High-affinity binding to receptor. | 5-HT3 antagonist | nih.gov |
Computational and Theoretical Chemistry Studies of 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine and Its Analogues
Quantum Chemical Calculations (e.g., Ab initio, Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. DFT has proven to be a reliable method for investigating the electronic structure of benzothiazine derivatives, offering a balance between computational cost and accuracy. nih.gov Methods such as the B3LYP hybrid functional, combined with basis sets like 6-311G(d,p) or 6-31G**, are frequently employed for these studies. researchgate.netresearchgate.net
A crucial first step in any computational study is geometry optimization, which determines the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For benzothiazine analogues, DFT calculations have been used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. mdpi.com These theoretical values often show excellent agreement with experimental data obtained from X-ray crystallography, thereby validating the computational model. mdpi.com
For instance, studies on the crystal structure of a related compound, methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, revealed that the dihydrothiazine ring adopts a conformation that is intermediate between a sofa and a twist-boat. nih.gov Such detailed conformational analysis is readily accessible through DFT optimization and is critical for understanding how the molecule's shape influences its interactions and properties.
Table 1: Comparison of Selected Experimental (X-ray) and Theoretical (DFT) Geometric Parameters for a Triazine-Based Hydrazone Derivative This table serves as an example of the typical correlation between experimental and DFT-calculated values for complex heterocyclic systems.
| Parameter | Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) |
|---|---|---|---|
| Bond Length | N1-N2 | 1.383 | 1.365 |
| Bond Length | C7-N2 | 1.287 | 1.291 |
| Bond Length | C8-N3 | 1.332 | 1.341 |
| Bond Length | C15-N4 | 1.340 | 1.349 |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. scispace.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
For benzothiazine and benzothiazole (B30560) derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net In many benzothiazine derivatives, the HOMO and LUMO are distributed on the benzothiazine moiety itself. researchgate.net Studies on a series of dimeric 1,2-benzothiazine scaffolds reported HOMO-LUMO gaps ranging from 4.43 to 5.12 eV, indicating substantial stability. nih.gov This analysis is vital for predicting how these molecules will participate in charge-transfer reactions.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Benzothiazine Analogues Data adapted from studies on related heterocyclic compounds to illustrate typical values.
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1,2-Benzothiazine Dimer 1 | -7.12 | -1.99 | 5.12 |
| 1,2-Benzothiazine Dimer 2 | -6.95 | -2.21 | 4.74 |
| 1,2-Benzothiazine Dimer 3 | -7.01 | -2.58 | 4.43 |
| Hydrazinecarbodithioate Analogue | -7.28 | -4.92 | 2.36 |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution across a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded, where red indicates regions of high electron density (negative potential) that are attractive to electrophiles, and blue indicates regions of low electron density (positive potential) that are attractive to nucleophiles. Green and yellow represent areas of intermediate potential.
For heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, MEP analysis typically reveals that the negative potential is concentrated around these electronegative atoms, making them likely sites for hydrogen bonding and electrophilic attack. Conversely, the positive potential is often located around hydrogen atoms, particularly those attached to nitrogen (N-H), which are susceptible to nucleophilic attack. nih.gov
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for studying the interaction of small molecules like benzothiazine derivatives with larger biological systems, such as proteins or cell membranes. mdpi.com By simulating the physical movements of atoms and molecules over a specific period (often nanoseconds to microseconds), MD can assess the stability of a ligand-protein complex. nih.gov
A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein's backbone atoms over time relative to a reference structure. A complex that reaches and maintains a stable, low RMSD value throughout the simulation is considered stable. MD simulations of benzothiadiazine derivatives embedded in a phospholipid bilayer have been used to understand their affinity for cell membranes and their solvation characteristics. mdpi.com Similarly, simulations of benzothiazole-protein complexes run for 100 nanoseconds have been used to confirm the stability of docking predictions. nih.gov
Table 3: Example Root Mean Square Deviation (RMSD) Data for a Ligand-Protein Complex from MD Simulation Illustrative data showing the stability of a complex over a 100 ns simulation.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |
|---|---|---|
| 0 | 0.0 | 0.0 |
| 20 | 1.8 | 0.9 |
| 40 | 2.1 | 1.1 |
| 60 | 2.0 | 1.0 |
| 80 | 2.2 | 1.2 |
| 100 | 2.1 | 1.1 |
Molecular Docking Studies with Biological Macromolecules (e.g., Protein-Ligand Interactions)
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with the active site of a biological macromolecule, typically a protein. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action.
Benzothiazine and its analogues have been the subject of numerous docking studies against a wide array of protein targets, reflecting their diverse pharmacological potential. These targets include enzymes implicated in cancer (e.g., Topoisomerase II, p56lck tyrosine kinase), inflammation (COX-2), and neurodegenerative diseases (acetylcholinesterase). nih.govnih.govbiointerfaceresearch.comajchem-a.com The results of docking studies are often reported as a binding energy or score, with lower values indicating a more favorable interaction. These studies also identify the specific types of non-covalent interactions—such as hydrogen bonds, π-π stacking, hydrophobic, and π-sulfur interactions—that stabilize the ligand in the protein's binding pocket and the key amino acid residues involved. nih.gov
Table 4: Summary of Molecular Docking Studies for Benzothiazine Analogues with Various Protein Targets
| Compound Analogue | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 3,4-dichlorophenylpiperazine-1,2-benzothiazine | Topoisomerase IIα-DNA | -8.9 | Asp463, Met762, Tyr805 |
| N-(benzo[d]thiazol-2-yl) acetamide | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |
| Azetidinone-benzothiazole | Acetylcholinesterase | -11.27 | Tyr70, Asp72, Trp84, Tyr121 |
| Benzothiazole-thiazole hybrid | p56lck kinase | -9.7 | Met319, Glu317, Leu273 |
Prediction of Spectroscopic Signatures (NMR, IR, Raman)
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming chemical structures. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. acdlabs.com The process involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation. The predicted spectra can be compared with experimental results to assign signals and confirm the proposed structure. mdpi.com Recent benchmarks have identified specific functionals, such as WP04, as being highly accurate for predicting ¹H NMR shifts in solution. github.io
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute these vibrational frequencies with high accuracy. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. nih.gov These calculations help in assigning specific absorption bands in an experimental spectrum to particular molecular vibrations, such as N-H stretching, C=O stretching, or aromatic C-C bending modes. nih.gov
Table 5: Example of Calculated vs. Experimental Vibrational Frequencies for a Benzothiazine-Related Compound Illustrative data showing the correlation between theoretical and experimental IR spectroscopy.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3461 | 3103 | N-H stretching |
| ν(C-H) aromatic | 3080 | 3010 | Aromatic C-H stretching |
| ν(C=C) aromatic | 1631 | 1608 | Aromatic ring stretching |
| ν(C=O) | 1750 | 1778 | Carbonyl stretching |
| ν(SO₂) asymmetric | 1345 | 1328 | Sulfonyl asymmetric stretching |
Analysis of Reactivity Descriptors (e.g., Fukui functions)
In the field of computational and theoretical chemistry, reactivity descriptors derived from Density Functional Theory (DFT) serve as powerful tools for predicting the chemical behavior of molecules. Among these, Fukui functions are particularly insightful for identifying reactive sites within a molecule for electrophilic, nucleophilic, and radical attack. This analysis is crucial for understanding the interaction of molecules like 6-chloro-3,4-dihydro-2H-1,4-benzothiazine with biological targets and other chemical species.
The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule as the total number of electrons is altered. By calculating the condensed Fukui functions for each atomic site, it is possible to pinpoint the atoms that are most susceptible to different types of chemical reactions. Specifically, the Fukui function for nucleophilic attack (f+) indicates the sites where an electron is most likely to be accepted, while the Fukui function for electrophilic attack (f-) points to the sites most prone to donating an electron. The function for radical attack (f0) is the average of f+ and f-.
While specific studies detailing the Fukui function analysis of this compound are not extensively available in the public domain, valuable insights can be drawn from computational studies on analogous structures, such as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiazine-7-sulphonamide-1,1-dioxide. Spectroscopic and computational investigations on this related compound have utilized ab initio Hartree-Fock (HF) and DFT methods to analyze its reactivity. mjcce.org.mk
The analysis of local reactivity descriptors like the Fukui functions helps in explaining the chemical selectivity and identifying the reactive sites within a molecule. mjcce.org.mk For benzothiazine derivatives, these calculations can predict which atoms in the heterocyclic and benzene (B151609) rings are the most probable sites for electrophilic or nucleophilic attack.
Table 1: Conceptual Framework of Fukui Function Analysis
| Reactivity Descriptor | Formula | Interpretation |
| Fukui function for nucleophilic attack | f+(r) = ρN+1(r) - ρN(r) | Identifies sites susceptible to attack by nucleophiles (electron acceptors). |
| Fukui function for electrophilic attack | f-(r) = ρN(r) - ρN-1(r) | Identifies sites susceptible to attack by electrophiles (electron donors). |
| Fukui function for radical attack | f0(r) = [ρN+1(r) - ρN-1(r)]/2 | Identifies sites susceptible to attack by radicals. |
Note: In these formulas, ρN(r) represents the electron density at position r for a system with N electrons.
In a typical computational study of a substituted benzothiazine, the optimized molecular geometry would first be obtained using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Following this, the Fukui functions would be calculated to determine the local reactivity. For this compound, it would be anticipated that the nitrogen and sulfur atoms, due to their electronegativity and lone pairs of electrons, would play a significant role in the molecule's reactivity. The presence of the electron-withdrawing chlorine atom on the benzene ring would also be expected to influence the electron distribution and, consequently, the reactivity of the aromatic carbon atoms.
The visualization of Fukui functions can further elucidate the most probable sites for electrophilic attacks. chemrxiv.org For instance, in a related study on a halogen-substituted compound, the analysis of Fukui functions was instrumental in identifying these reactive centers. chemrxiv.org
Exploration of Biological Activities and Pharmacological Targets of 1,4 Benzothiazine Derivatives Excluding Clinical Trials
Antimicrobial Properties: Investigation of Antibacterial and Antifungal Activities (in vitro)
Derivatives of 1,4-benzothiazine have demonstrated significant antimicrobial properties in laboratory settings. nih.govresearchgate.netnih.gov These compounds have been evaluated against a variety of pathogenic microorganisms, showcasing a broad spectrum of activity.
Numerous studies have highlighted the potential of 1,4-benzothiazine derivatives as antibacterial agents. For instance, a series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Certain compounds within this series exhibited interesting antibacterial activity. nih.gov Another study focused on 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine derivatives, which showed convincing activity against Gram-positive bacteria like Bacillus subtilis and Streptococcus lactis. researchgate.net
In a different investigation, newly synthesized 1,4-benzothiazine-based bisamide derivatives were designed to target bacterial peptide deformylase (PDF) in Staphylococcus aureus. frontiersin.org Two of these derivatives showed promising in vitro antibacterial activity, with one compound also demonstrating the ability to inhibit biofilm formation by S. aureus at low concentrations. frontiersin.org Furthermore, some 4H-1,4-benzothiazines and their sulfone derivatives have been assessed for their antimicrobial effects. researchgate.net Specific derivatives in this group displayed good to excellent activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net
Table 1: In Vitro Antibacterial Activity of Selected 1,4-Benzothiazine Derivatives
| Derivative Type | Bacterial Strains Tested | Observed Activity |
| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine | Gram-positive and Gram-negative | Interesting antimicrobial activity nih.gov |
| 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine | Bacillus subtilis, Streptococcus lactis (Gram-positive) | Convincing activity compared to ampicillin (B1664943) trihydrate researchgate.net |
| 1,4-benzothiazine-based bisamides | Staphylococcus aureus | Promising antibacterial activity and inhibition of biofilm formation frontiersin.org |
| 4H-1,4-benzothiazines and sulfone derivatives | Gram-positive and Gram-negative | Good to excellent activity against various strains researchgate.net |
The antifungal potential of 1,4-benzothiazine derivatives has also been a significant area of research. nih.govresearchgate.net A review of 1,4-benzothiazine azole derivatives highlighted their anti-Candida activity, with the chemical characteristics of the derivatives influencing their effectiveness. nih.gov Interestingly, some ether derivatives that showed little in vitro anti-Candida effect were found to be more active in vivo, suggesting they may be metabolized into active antifungal compounds or may enhance the host's immune response. nih.gov
One particular azole derivative of 1,4-benzothiazine, compound FS5, demonstrated poor in vitro antifungal activity against C. albicans but had a marked antifungal effect in a murine model. nih.gov This suggests that its in vivo efficacy could be due to its immunopotentiating properties on professional phagocytes. nih.gov Other research has also confirmed the antifungal properties of various synthesized 1,4-benzothiazine derivatives against different fungal species. researchgate.net
The mechanism of action for some of these compounds is believed to involve the inhibition of fungal growth and proliferation. For instance, ibrexafungerp, a novel antifungal agent, has shown in vitro activity against a range of Candida species, including some that are resistant to other antifungal drugs. mdpi.com
Table 2: In Vitro Antifungal Activity of Selected 1,4-Benzothiazine Derivatives
| Derivative Type | Fungal Strains Tested | Observed Activity/Mechanism |
| 1,4-benzothiazine azole derivatives | Candida species | Anti-Candida activity; ether derivatives more active in vivo nih.gov |
| Compound FS5 (azole derivative) | Candida albicans | Poor in vitro activity but marked in vivo effect, possibly via immunopotentiation nih.gov |
| Various synthesized derivatives | Different fungal species | General antifungal properties confirmed researchgate.net |
| Ibrexafungerp | Candida species (including azole-resistant) | Potent in vitro activity mdpi.com |
Anti-Inflammatory Potential and Related Mechanisms (in vitro)
Several studies have investigated the anti-inflammatory properties of 1,4-benzothiazine derivatives. A series of dihydro-4H-1,4-benzothiazine derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov In vitro assays, such as the inhibition of protein denaturation, have been used to screen for anti-inflammatory effects. researchgate.netmdpi.com The denaturation of proteins is a well-documented cause of inflammation, and compounds that can prevent this process are considered to have potential as anti-inflammatory agents. mdpi.com
Some 1,2-benzothiazine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The ability to selectively inhibit COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may reduce gastrointestinal side effects. nih.gov Molecular docking studies have been employed to understand the interaction of these derivatives with the active sites of COX enzymes. nih.gov
Anticancer Activity Studies (in vitro cytotoxicity against cell lines, mechanistic insights)
The anticancer potential of 1,4-benzothiazine derivatives has been explored against various cancer cell lines. tandfonline.comfigshare.comnih.govresearchgate.net A series of 1,4-benzothiazine derivatives were designed and synthesized to evaluate their antitumor properties, particularly against colorectal cancer. tandfonline.com In vitro screening of these compounds against the HT-29 human colorectal cancer cell line identified two derivatives that were active at low micromolar concentrations. tandfonline.comfigshare.com
Other studies have reported the synthesis of pyrazolobenzothiazine derivatives and their evaluation for anticancer activity against a panel of six different human cancer cell lines. researchgate.net Several of these compounds were found to be more active than the standard anticancer drug 5-fluorouracil (B62378) against human oral carcinoma cells (KB). researchgate.net The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability. researchgate.net
The mechanisms underlying the anticancer activity of these derivatives are also under investigation. Some 1,4-benzothiazine derivatives are known to induce apoptosis (programmed cell death) in cancer cells. researchgate.net This process can involve complex signaling pathways, including the activation of caspases and the release of cytochrome-c from mitochondria. researchgate.net
Table 3: In Vitro Anticancer Activity of Selected 1,4-Benzothiazine Derivatives
| Derivative Type | Cancer Cell Line(s) | Observed Activity |
| Substituted 1,4-benzothiazines | HT-29 (colorectal cancer) | Active at low micromolar concentrations tandfonline.comfigshare.com |
| Pyrazolobenzothiazines | KB (oral carcinoma), MCF-7 (breast), A549 (lung), Hep-G2 (liver), SGC-7901 (gastric), S1 (colon) | Several compounds more active than 5-fluorouracil against KB cells researchgate.net |
| Quinoline fused 1,4-benzothiazines | Various | Some compounds exhibit activity against multiple cell lines researchgate.net |
Neurobiological Investigations (e.g., neuroprotective effects, interaction with CNS targets at molecular level)
The neuroprotective potential of 1,4-benzothiazine derivatives is an emerging area of research. nih.govunisi.it Certain derivatives have been shown to protect neuronal cells from damage induced by excitotoxicity and oxidative stress. unisi.it For example, some amidine 4H-3,1-benzothiazine derivatives were found to reduce glutamate (B1630785) and LDH release in an oxygen/glucose deprivation and reperfusion model, which mimics ischemic conditions in the brain. unisi.it These compounds also significantly reduced cytotoxicity induced by glutamate and 6-hydroxydopamine in neuroblastoma cells. unisi.it
The mechanism of neuroprotection may involve the modulation of various cellular pathways. Some derivatives have been shown to limit the formation of reactive oxygen species (ROS) in neuronal preparations. unisi.it Additionally, procyanidins, which share some structural similarities with certain benzothiazine derivatives, have been shown to exert neuroprotective effects by activating the Nrf2/ARE pathway and mitigating oxidative damage. mdpi.com
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, has a glycine (B1666218) binding site that modulates its activity. nih.govmdpi.com Dysfunction of the NMDA receptor is implicated in various neurological and psychiatric disorders. nih.govfrontiersin.org While direct evidence for the interaction of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine with the NMDA receptor glycine binding site is limited in the provided search results, the broader class of heterocyclic compounds is known to interact with various CNS targets.
Research has identified compounds that act as antagonists at the glycine site of the NMDA receptor. nih.gov These antagonists can inhibit the activity of the receptor, which may have therapeutic implications. nih.gov The development of selective modulators for the NMDA receptor is a promising approach for treating a range of neurological conditions. nih.govmdpi.com
Hypothesized Roles in Neurodegenerative Pathways
Derivatives of the 1,4-benzothiazine scaffold have been investigated for their potential to interact with biological targets implicated in neurodegenerative diseases. Research has primarily focused on their role as enzyme inhibitors, which may offer therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease.
One area of investigation is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov A deficiency in cholinergic signaling is a known factor in the cognitive decline associated with Alzheimer's disease. anadolu.edu.tr In this context, a series of thiadiazole hybrid compounds with benzothiazine derivatives were developed and evaluated for their ability to inhibit AChE. nih.gov Two compounds in particular, 3i and 3j, demonstrated significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, respectively. nih.gov These values are comparable to the reference drug donepezil, which has an IC50 of 0.021 µM. nih.gov Molecular docking simulations suggest that these compounds interact with the active site of the enzyme in a manner similar to donepezil. nih.gov
Furthermore, the potential for dual-inhibition of both acetylcholinesterase and monoamine oxidase B (MAO-B) has been explored as a therapeutic strategy for Alzheimer's disease. anadolu.edu.tr A novel benzothiazole (B30560) derivative, compound 4f, was found to inhibit both AChE and MAO-B with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. anadolu.edu.tr This dual activity is significant as MAO-B is involved in the degradation of dopamine, and its inhibition may offer neuroprotective effects.
In the context of Parkinson's disease, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents. nih.gov One compound from this series, 3h, was identified as a potent and selective inhibitor of MAO-B with an IC50 value of 0.062 µM. nih.gov The inhibition was found to be competitive and reversible. nih.gov
Table 1: Inhibitory Activity of 1,4-Benzothiazine Derivatives in Neurodegenerative Pathways
| Compound | Target Enzyme | IC50 Value | Disease Context |
|---|---|---|---|
| 3i | Acetylcholinesterase (AChE) | 0.027 µM | Alzheimer's Disease |
| 3j | Acetylcholinesterase (AChE) | 0.025 µM | Alzheimer's Disease |
| 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | Alzheimer's Disease |
| 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | Alzheimer's Disease |
| 3h | Monoamine Oxidase B (MAO-B) | 0.062 µM | Parkinson's Disease |
Cardiovascular System Modulation (e.g., vasorelaxant, anti-arrhythmic, anti-hypertensive effects at cellular/molecular level)
The 1,4-benzothiazine nucleus is a structural component of various compounds that exhibit modulatory effects on the cardiovascular system. nih.govresearchgate.netresearchgate.net Research at the cellular and molecular level has identified several mechanisms through which these derivatives exert their effects, including vasorelaxant, anti-arrhythmic, and anti-hypertensive activities. nih.govresearchgate.net
One of the primary mechanisms of action is the modulation of ion channels. A series of 1,4-benzothiazines, designed as analogs of cromakalim, have been synthesized and identified as potent potassium channel openers (KCOs). nih.gov Specifically, these compounds target ATP-sensitive potassium (KATP) channels. nih.gov Their vasorelaxant effects were competitively antagonized by glibenclamide, a known KATP channel blocker, confirming the involvement of this channel in their pharmacological action. nih.gov The most potent compounds in this series, 4c, 5c, and 6c, which feature a cyclopentenone ring at the N-4 position and an electron-withdrawing group at the C-6 position, were found to be at least 10,000 times more potent than the reference compound, levcromakalim. nih.gov
In addition to their effects on potassium channels, some 1,4-benzothiazine derivatives have been shown to act as calcium channel blockers. nih.gov A study of 2H-1,4-benzothiazin-3(4H)-one derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position revealed that these compounds were generally weak calcium channel blockers but exhibited moderate to potent calmodulin antagonistic activity. nih.gov Calmodulin is a calcium-binding protein that plays a crucial role in various cellular processes, including smooth muscle contraction. By antagonizing calmodulin, these compounds can interfere with calcium-dependent signaling pathways, leading to vasorelaxation and a subsequent antihypertensive effect. nih.gov Specifically, 2-[3-(4-(4-fluorophenyl)-1-piperazinyl]propyl]-2H-1,4-benzothiazin-3(4H)-one derivatives 45, 74, and 75 demonstrated potent antihypertensive effects in spontaneously hypertensive rats. nih.gov
Table 2: Cardiovascular Modulatory Effects of 1,4-Benzothiazine Derivatives
| Derivative Class | Proposed Mechanism of Action | Observed Effect |
|---|---|---|
| N-4 and C-6 substituted 1,4-benzothiazines | ATP-sensitive potassium channel (KATP) opening | Vasorelaxation |
| 2H-1,4-benzothiazin-3(4H)-one derivatives | Calmodulin antagonism, weak calcium channel blockade | Antihypertensive |
Immunomodulatory Activity
Derivatives of 1,4-benzothiazine have been reported to possess immunomodulatory properties. nih.govresearchgate.netresearchgate.netnih.gov These activities are attributed to their ability to influence the response of the immune system, including the modulation of inflammatory pathways and cytokine production. nih.gov
One study investigated the anti-arthritic potential of a novel benzothiazine derivative, 3-ethoxy-4-hydroxyphenyl derivative (EHP), in a rat model of rheumatoid arthritis. nih.gov The results indicated that treatment with EHP significantly reduced the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and prostaglandin-E2 (PGE2). nih.gov Concurrently, the levels of anti-inflammatory cytokines, interleukin-4 (IL-4) and interleukin-10 (IL-10), were increased. nih.gov Furthermore, EHP was found to suppress the proliferation of concanavalin (B7782731) A (ConA)-stimulated splenocytes, suggesting an inhibitory effect on T-cell activation. nih.gov These findings point towards the immunomodulatory and anti-inflammatory effects of this benzothiazine derivative. nih.gov
The immunomodulating activity of 1,4-benzothiazine azole derivatives has also been noted in the context of their antifungal properties. nih.gov It has been suggested that the in vivo efficacy of these compounds may be enhanced by their ability to stimulate a protective immune response, in addition to their direct antifungal action. nih.gov
Table 3: Immunomodulatory Effects of a 1,4-Benzothiazine Derivative (EHP)
| Biomarker | Effect of EHP Treatment | Implication |
|---|---|---|
| TNF-α | Reduced | Anti-inflammatory |
| IL-17 | Reduced | Anti-inflammatory |
| PGE2 | Reduced | Anti-inflammatory |
| IL-4 | Increased | Anti-inflammatory |
| IL-10 | Increased | Anti-inflammatory |
| Splenocyte Proliferation | Suppressed | Immunosuppressive |
Enzyme Inhibition Studies (e.g., aldose reductase inhibition)
The inhibition of enzymes is a key area of research for 1,4-benzothiazine derivatives, with a notable focus on aldose reductase. nih.govresearchgate.net Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. rsc.orgmdpi.com
A series of benzothiazine derivatives were designed and synthesized as potential aldose reductase inhibitors. rsc.org Within this series, compounds with a phenolic hydroxyl-substituted N2-aromatic side chain and a C4-acetic acid head group were found to be potent and selective inhibitors of aldose reductase. rsc.org The most active compound, 8a, which has a phenolic 4-hydroxyl at the N2-styryl side chain, exhibited an IC50 value of 0.094 µM. rsc.org
In a separate study, several multifunctional benzothiadiazine derivatives were synthesized and evaluated for their ability to inhibit aldose reductase. nih.gov The majority of these compounds demonstrated good inhibitory activity, highlighting the potential of the benzothiadiazine scaffold for the development of drugs to manage diabetic complications. nih.gov
Table 4: Aldose Reductase Inhibitory Activity of 1,4-Benzothiazine Derivatives
| Compound/Derivative Class | Key Structural Features | IC50 Value |
|---|---|---|
| 8a | Phenolic 4-hydroxyl at N2-styryl side chain | 0.094 µM |
| Multifunctional benzothiadiazine derivatives | Not specified | Good inhibitory activity |
Antioxidant Properties
Several studies have highlighted the antioxidant properties of 1,4-benzothiazine derivatives. nih.govnih.govresearchgate.netnih.gov This activity is often attributed to their ability to scavenge free radicals, which are implicated in oxidative stress and cellular damage.
In a study of multifunctional aldose reductase inhibitors based on a 2H-benzothiazine 1,1-dioxide framework, all compounds with an N2-styryl side chain demonstrated good antioxidant activity in the DPPH radical scavenging test. rsc.org Notably, derivatives with a phenolic hydroxyl-substituted N2-styryl group were potent both as aldose reductase inhibitors and as antioxidants. rsc.org
Similarly, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were evaluated for their antioxidant effects. nih.gov The representative compound, 3h, displayed an excellent oxygen radical absorbance capacity (ORAC) of 2.27 Trolox equivalents. nih.gov
Furthermore, multifunctional benzothiadiazine derivatives have been synthesized and shown to possess strong antioxidant activity. nih.gov One compound, in particular, was highly active in both the DPPH radical scavenging and malondialdehyde (MDA) inhibition assays. nih.gov At a concentration of 100µM, this compound achieved a DPPH radical scavenging rate of 98.0%. nih.gov
The antioxidant potential of 1,4-benzothiazine derivatives suggests their utility in conditions associated with oxidative stress. mdpi.comnih.gov
Table 5: Antioxidant Activity of 1,4-Benzothiazine Derivatives
| Derivative Class/Compound | Assay | Result |
|---|---|---|
| N2-styryl substituted 2H-benzothiazine 1,1-dioxides | DPPH radical scavenging | Good antioxidant activity |
| 3h (a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative) | ORAC | 2.27 Trolox equivalents |
| Multifunctional benzothiadiazine derivative | DPPH radical scavenging | 98.0% scavenging at 100µM |
| Multifunctional benzothiadiazine derivative | MDA inhibition | Extremely active |
Analytical Methodologies in 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of benzothiazine derivatives. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments reveal the types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).
While specific spectral data for 6-chloro-3,4-dihydro-2H-1,4-benzothiazine is not readily found, analysis of related structures provides insight into the expected chemical shifts and coupling patterns. For instance, studies on various substituted 2,1-benzothiazine derivatives show characteristic signals for the methylene (B1212753) (-CH₂-) protons of the dihydrothiazine ring and distinct aromatic protons. nih.gov
Illustrative ¹H and ¹³C NMR Data for a Related Benzothiazine Derivative:
The following table presents NMR data for a derivative, 4-(((2-Chloro-6-methylquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govrsc.orgthiazine (B8601807) 2,2-dioxide, which illustrates the type of information obtained from NMR studies. nih.gov
| Technique | Observed Chemical Shifts (δ) in ppm | Interpretation |
| ¹H NMR | 2.64 (s, 3H, –CH₃), 3.34 (s, 3H, N–CH₃), 4.97 (s, 2H, –CH₂–), 7.29-8.36 (m, Ar–H) | Signals correspond to methyl, N-methyl, methylene, and aromatic protons. |
| ¹³C NMR | 15.3 (–CH₃), 33.2 (N–CH₃), 50.2 (–CH₂–), 120.2-159.6 (aromatic carbons) | Resonances are assigned to the different carbon atoms in the molecule. |
Data recorded in DMSO-d₆. s = singlet, m = multiplet.
DEPT experiments would further confirm the assignments by distinguishing between CH, CH₂, and CH₃ groups, which is crucial for unambiguously assembling the molecular structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to the vibrational frequencies of specific bonds.
For this compound, key vibrational modes would include N-H stretching, C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching, and C-S and C-Cl bond vibrations. In studies of related benzothiazine derivatives, characteristic IR absorption bands are reported. For example, derivatives often show C-H stretching vibrations around 2900-3100 cm⁻¹, C=N stretching near 1585 cm⁻¹, and strong S=O stretching bands (for sulfone derivatives) around 1150 and 1330 cm⁻¹. nih.gov
Typical IR Absorption Bands for Benzothiazine Derivatives:
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| N-H | Stretching | 3320-3430 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2980 |
| Aromatic C=C | Stretching | 1450-1600 |
| S=O (Sulfone) | Asymmetric & Symmetric Stretching | 1300-1350 & 1140-1180 |
| C-Cl | Stretching | 700-800 |
These are general ranges; specific values depend on the full molecular structure.
Raman spectroscopy provides complementary information and is particularly useful for identifying non-polar bonds and symmetric vibrations. nih.govscielo.br
Mass Spectrometry (MS, LC/MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC/MS), it also serves as a potent tool for separating and identifying components in a mixture. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which can be used to deduce the structure.
For this compound (C₈H₈ClNS), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS) to confirm the elemental formula. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak approximately one-third the intensity of the molecular ion peak). While experimental spectra are not widely published, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are available.
Predicted Mass Spectrometry Data for C₈H₈ClNS:
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 186.01387 | 131.8 |
| [M+Na]⁺ | 207.99581 | 140.7 |
| [M-H]⁻ | 183.99931 | 133.5 |
| [M]⁺ | 185.00604 | 130.7 |
CCS values are calculated predictions and provide a basis for comparison with experimental data.
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.
In HPLC, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its differential partitioning between the stationary phase and a liquid mobile phase. Purity is determined by the presence of a single peak in the chromatogram, and the area of this peak can be used for quantification. Studies on related compounds, such as 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, have utilized multidimensional HPLC systems with both chiral and achiral columns to separate enantiomers and monitor hydrolysis, demonstrating the technique's versatility. researchgate.net The choice of column (e.g., C18) and mobile phase (e.g., acetonitrile (B52724)/water mixtures) is optimized to achieve the best separation and peak shape.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming the connectivity established by NMR and other spectroscopic methods.
While a crystal structure for this compound itself has not been reported, numerous structures of its derivatives have been elucidated. nih.govnih.gov For example, the analysis of (2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one revealed that the dihydrothiazine ring adopts a screw-boat conformation. nih.gov X-ray diffraction studies on other derivatives, such as methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, show the benzothiazine ring system in a conformation intermediate between a sofa and a twist-boat. nih.govresearchgate.net These studies provide valuable insights into the likely conformational preferences of the 1,4-benzothiazine ring system and how it is influenced by various substituents.
Typical Information Obtained from X-ray Crystallography:
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., Monoclinic, Triclinic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Molecular Conformation | The spatial arrangement of atoms (e.g., chair, boat, twist-boat conformation of rings). |
| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent interactions that define the crystal packing. |
This technique, when applicable, provides unambiguous proof of the molecular structure.
Future Directions and Research Perspectives for 6 Chloro 3,4 Dihydro 2h 1,4 Benzothiazine and Its Analogues
Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability
Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing 6-chloro-3,4-dihydro-2H-1,4-benzothiazine and its analogues. Current synthetic routes, while effective, often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. researchgate.net The evolution of synthetic chemistry towards greener protocols is a key trend that will shape the future of benzothiazine synthesis. researchgate.net
Key areas for development include:
Catalytic Systems: Exploration of novel catalysts, including nanocatalysts and metal-based catalysts, can lead to reactions with higher yields and selectivity under milder conditions. nih.govrsc.org There is a growing emphasis on metal-free catalytic systems to reduce cost and environmental impact. rsc.org
One-Pot Reactions: Designing multi-component, one-pot synthesis strategies will enhance efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. researchgate.net
Alternative Energy Sources: The use of microwave irradiation and ultrasound has already shown promise in accelerating reaction times and improving yields in the synthesis of related heterocyclic compounds. researchgate.netresearchgate.net Further exploration of these and other alternative energy sources like mechanochemistry is warranted.
Biocatalysis: Employing enzymes or whole-cell systems as catalysts (biomimetic strategies) offers a highly specific and sustainable approach to synthesis, operating under mild, aqueous conditions. nih.gov
Ring-Expansion Strategies: Innovative methods, such as the oxidative ring-expansion of more readily available precursors like 2-aminobenzothiazoles, present a concise and efficient pathway to dihydro-1,4-benzothiazine derivatives. rsc.org
These advancements aim to make the synthesis of this class of compounds more economical, scalable, and aligned with the principles of green chemistry. researchgate.net
Advanced Derivatization for Targeted Biological Activity
The 1,4-benzothiazine scaffold is a valuable template in medicinal chemistry, known to be a core structure in compounds with a wide array of biological activities. cbijournal.comresearchgate.net Future efforts will focus on advanced derivatization of the this compound nucleus to fine-tune its pharmacological profile for specific therapeutic targets.
Strategic derivatization can modulate various properties of the parent compound, as outlined in the table below.
| Property to Modify | Derivatization Strategy | Desired Outcome |
| Potency | Introduction of specific functional groups at key positions (e.g., N-4, C-2) to enhance binding affinity with the target receptor or enzyme. | Increased therapeutic effect at lower concentrations. |
| Selectivity | Modification of substituents to favor interaction with a specific target over off-target molecules. | Reduction of side effects and improved safety profile. |
| Pharmacokinetics | Addition of moieties that alter solubility, lipophilicity, and metabolic stability (e.g., piperazine (B1678402), pyrazole). beilstein-journals.orgnih.gov | Improved absorption, distribution, metabolism, and excretion (ADME) properties. |
| Novel Activity | Hybridization with other known pharmacophores (e.g., triazoles, oxadiazoles) to create synergistic molecules with dual or novel mechanisms of action. beilstein-journals.orgnih.gov | Broader therapeutic applications or overcoming drug resistance. |
By systematically exploring the structure-activity relationship (SAR) of newly synthesized analogues, researchers can rationally design compounds with optimized efficacy and safety for conditions such as bacterial infections, inflammation, and cancer. frontiersin.orgnih.gov
In-depth Mechanistic Studies at the Molecular and Cellular Levels
While numerous biological activities have been reported for 1,4-benzothiazine derivatives, a detailed understanding of their mechanism of action at the molecular and cellular levels is often lacking. researchgate.net Future research must move beyond preliminary screening to elucidate the precise molecular interactions that underpin their therapeutic effects.
Key research objectives in this area include:
Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) with which these compounds interact.
Structural Biology: Employing X-ray crystallography and NMR spectroscopy to solve the co-crystal structures of benzothiazine analogues bound to their biological targets. nih.gov This provides invaluable insight into the specific binding modes and key molecular interactions, guiding further rational drug design.
Cellular Pathway Analysis: Using cell-based assays, immunoblotting, and transcriptomics to determine how these compounds modulate intracellular signaling pathways. nih.gov For instance, studies have begun to investigate their role as inhibitors of kinases like p38α MAPK, and future work should expand to other pathways. nih.gov
Biophysical Techniques: Applying methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the drug-target interaction.
A thorough mechanistic understanding is crucial for optimizing lead compounds and predicting potential on-target and off-target effects, ultimately facilitating their translation into clinical candidates.
Integration of Cheminformatics and Artificial Intelligence in Drug Design
The integration of computational tools, particularly cheminformatics and artificial intelligence (AI), is set to revolutionize the design and discovery of novel this compound analogues. nih.govfrontiersin.org These technologies can significantly accelerate the drug discovery pipeline by processing vast amounts of chemical and biological data to identify promising candidates more efficiently. frontiersin.orgnih.gov
Future applications of these computational approaches include:
Virtual Screening: High-throughput virtual screening of large chemical libraries against validated biological targets to identify novel hits with the benzothiazine scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity of hypothetical analogues based on their structural features, thereby prioritizing the synthesis of the most promising compounds. nih.gov
De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on desired pharmacological properties and synthetic accessibility constraints. nih.govresearchgate.net These models can explore a vast chemical space to propose innovative structures.
ADME/T Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of designed compounds in silico, reducing the failure rate in later stages of drug development. nih.gov
Exploration of New Pharmacological Target Interactions (beyond current findings)
The 1,4-benzothiazine nucleus has been associated with a remarkably broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antihypertensive, and anticancer effects. nih.govnih.gov This diversity suggests that its derivatives can interact with multiple biological targets, a concept known as polypharmacology. A significant future direction is the systematic exploration of these interactions to uncover novel therapeutic applications.
Research should focus on screening this compound and its analogues against a wider range of pharmacological targets.
| Potential Target Class | Therapeutic Area | Rationale |
| Kinases | Oncology, Inflammation | Analogues have already shown activity against p38α MAPK; screening against other kinase families could reveal new anticancer or anti-inflammatory agents. nih.gov |
| Ion Channels | Cardiovascular, Neurological Disorders | Some derivatives are known calcium channel blockers; exploring interactions with other channels (e.g., potassium, sodium) could lead to new treatments for arrhythmia or epilepsy. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Various | The structural similarity to phenothiazines, known GPCR modulators, suggests potential activity at various receptors, impacting a wide range of physiological processes. cbijournal.com |
| Viral Enzymes | Infectious Diseases | With reported antiviral properties, screening against specific viral targets like proteases, polymerases, or integrases is a logical next step. rsc.org |
| Parasitic Targets | Antiparasitic Therapy | The antimalarial activity of some benzothiazines warrants a broader investigation against other protozoan and helminthic targets. researchgate.net |
This systematic approach could lead to the repurposing of existing compounds or the development of new drugs for diseases with unmet medical needs.
Exploration of Non-Medicinal Industrial and Material Science Applications (without detailing specific properties)
Beyond pharmacology, the unique chemical and physical nature of the 1,4-benzothiazine scaffold presents opportunities in industrial and material science applications. researchgate.netresearchgate.net Future research is expected to explore the potential of this compound and its derivatives in creating novel functional materials.
Potential areas for non-medicinal exploration include:
Agrochemicals: Investigating derivatives for potential herbicidal, pesticidal, or plant growth regulatory activities. researchgate.net
Dyes and Pigments: Leveraging the chromophoric properties of the benzothiazine system, which forms the core of naturally occurring pheomelanin pigments, for applications as dyestuffs. researchgate.netnih.gov
Functional Polymers: Incorporating the benzothiazine moiety into polymer backbones to develop materials for advanced applications, such as resins. researchgate.net
Smart Materials: Exploring the use of benzothiazine derivatives in the development of materials that respond to external stimuli, with potential applications in sensing and electrochromic devices. nih.gov
Corrosion Inhibition: Investigating the ability of these sulfur- and nitrogen-containing heterocyclic compounds to act as corrosion inhibitors for various metals. nih.gov
This diversification of research will unlock the full potential of the 1,4-benzothiazine chemical scaffold, extending its utility far beyond its established role in medicinal chemistry.
Q & A
Q. What are the validated methods for synthesizing and structurally confirming hydrochlorothiazide?
Hydrochlorothiazide is synthesized via cyclocondensation of 4-chloro-6-aminobenzene-1,3-disulfonamide with formaldehyde, followed by oxidation. Key steps include purification via recrystallization (ethanol/water) and structural confirmation using:
Q. How do physicochemical properties like solubility impact experimental design?
Hydrochlorothiazide is slightly soluble in water (0.7 mg/mL at 25°C) but freely soluble in dimethylformamide (DMF) and sodium hydroxide solutions . For in vitro studies:
- Use DMF or 0.1M NaOH for stock solutions.
- For kinetic solubility assays, employ shake-flask methods with UV detection (λ = 272 nm) .
Q. Which analytical techniques are recommended for quantifying hydrochlorothiazide in biological matrices?
Q. What is the pharmacological mechanism of hydrochlorothiazide?
Hydrochlorothiazide inhibits the Na+-Cl− cotransporter in the distal convoluted tubule, promoting sodium/chloride excretion. Secondary mechanisms include vasodilation via carbonic anhydrase inhibition and calcium retention .
Q. How should stability studies be designed for hydrochlorothiazide under varying storage conditions?
- Forced degradation : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation products .
- Long-term stability : Store at 2–8°C in amber vials; monitor via HPLC for sulfonamide bond hydrolysis .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for hydrochlorothiazide?
Q. What experimental approaches address polymorphism-induced variability in hydrochlorothiazide solubility?
Polymorphs (e.g., Forms I and II) exhibit differing dissolution rates . Strategies include:
Q. How do molecular interactions in combination therapies (e.g., with angiotensin II receptor blockers) enhance antihypertensive effects?
Hydrochlorothiazide synergizes with irbesartan by:
Q. How can discrepancies in pharmacokinetic data (e.g., bioavailability) be resolved?
Variability arises from:
Q. What advanced spectroscopic methods characterize hydrochlorothiazide degradation products?
- High-resolution MS (HRMS) : Identify m/z 315.92 (oxidized sulfonamide) .
- FT-IR : Detect carbonyl stretches (1700–1750 cm⁻¹) from hydrolyzed 1,1-dioxide groups .
Data Contradiction Analysis
- Solubility discrepancies : Conflicting reports arise from polymorphic forms or purity levels. Use PXRD and HPLC to standardize material before testing .
- Pharmacodynamic variability : Strain-specific responses in animal models (e.g., SHRs vs. Wistar rats) require normalization to baseline blood pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
